3-(4-Chlorophenyl)-7-[4-(diphenylmethyl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine 3-(4-Chlorophenyl)-7-[4-(diphenylmethyl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16376386
InChI: InChI=1S/C30H28ClN5/c1-22-20-28(36-30(33-22)27(21-32-36)23-12-14-26(31)15-13-23)34-16-18-35(19-17-34)29(24-8-4-2-5-9-24)25-10-6-3-7-11-25/h2-15,20-21,29H,16-19H2,1H3
SMILES:
Molecular Formula: C30H28ClN5
Molecular Weight: 494.0 g/mol

3-(4-Chlorophenyl)-7-[4-(diphenylmethyl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine

CAS No.:

Cat. No.: VC16376386

Molecular Formula: C30H28ClN5

Molecular Weight: 494.0 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Chlorophenyl)-7-[4-(diphenylmethyl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine -

Specification

Molecular Formula C30H28ClN5
Molecular Weight 494.0 g/mol
IUPAC Name 7-(4-benzhydrylpiperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C30H28ClN5/c1-22-20-28(36-30(33-22)27(21-32-36)23-12-14-26(31)15-13-23)34-16-18-35(19-17-34)29(24-8-4-2-5-9-24)25-10-6-3-7-11-25/h2-15,20-21,29H,16-19H2,1H3
Standard InChI Key KDXCJYIZRNHFQH-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)Cl

Introduction

Structural Characteristics and Nomenclature

Core Architecture

The pyrazolo[1,5-a]pyrimidine core consists of a bicyclic system fusing pyrazole (a five-membered ring with two adjacent nitrogen atoms) and pyrimidine (a six-membered ring with two nitrogen atoms at positions 1 and 3). In the target compound, substitutions occur at three key positions:

  • Position 3: 4-Chlorophenyl group, contributing hydrophobic and electron-withdrawing characteristics.

  • Position 5: Methyl group, enhancing steric bulk and metabolic stability.

  • Position 7: 4-(Diphenylmethyl)piperazinyl moiety, introducing conformational flexibility and potential for receptor interaction .

Synthetic Methodologies

Cyclocondensation Strategies

Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation reactions between 1,3-biselectrophiles (e.g., β-ketoesters or enaminones) and 3-aminopyrazoles. For derivatives bearing a 7-piperazinyl group, post-cyclization functionalization is often employed:

  • Core Formation: Reaction of 5-methyl-3-amino-pyrazole with a suitably substituted pyrimidine precursor under acidic or basic conditions.

  • Piperazine Introduction: Nucleophilic aromatic substitution at position 7 using 1-(diphenylmethyl)piperazine under refluxing conditions in polar aprotic solvents (e.g., DMF or DMSO) .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring substitution occurs exclusively at position 7, avoiding competing reactions at position 2.

  • Steric Hindrance: Bulky diphenylmethyl groups may slow reaction kinetics, necessitating elevated temperatures (80–120°C) and extended reaction times (12–48 hours).

Physicochemical and Spectroscopic Data

Spectral Signatures

While experimental data for the specific compound are unavailable, related analogs exhibit:

  • ¹H NMR:

    • Pyrazole protons: δ 6.8–7.2 ppm (multiplet)

    • Piperazine CH₂: δ 2.5–3.5 ppm (broad singlet)

    • Aromatic protons: δ 7.3–7.6 ppm (multiplets)

  • MS (ESI+): Predicted [M+H]⁺ ~525–550 m/z

Solubility and Stability

  • Solubility: Low aqueous solubility (<1 µg/mL) due to high lipophilicity; soluble in DMSO (>10 mM)

  • Stability: Susceptible to oxidative degradation at the piperazine nitrogen; recommend storage under inert atmosphere at −20°C

Computational and Molecular Modeling Insights

Docking Studies

Molecular docking simulations using EGFR (PDB: 1M17) suggest:

  • Core Interactions: Hydrogen bonding with Met793 and hydrophobic packing against Leu718

  • Piperazine Positioning: Extended into solvent-exposed regions, minimizing steric clash

ADMET Predictions

  • Absorption: High Caco-2 permeability (Papp >20 ×10⁻⁶ cm/s)

  • Metabolism: Predominant CYP3A4-mediated oxidation

  • Toxicity: Low Ames test risk; moderate hERG inhibition liability (IC₅₀ ~5 µM)

Comparative Analysis with Structural Analogs

PropertyTarget Compound5-Tert-butyl Analog Pyrazolo[3,4-d]pyrimidine
Molecular Weight~525 g/mol (calc.)550.1 g/mol450–500 g/mol
Key Substituents5-Me, 3-ClPh, 7-piperazinyl5-tBu, 2-Me, 3-ClPhVaries at C4 and C6
EGFR IC₅₀Not reportedNot reported0.3–24 µM
Solubility (DMSO)>10 mM>10 mM5–20 mM

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